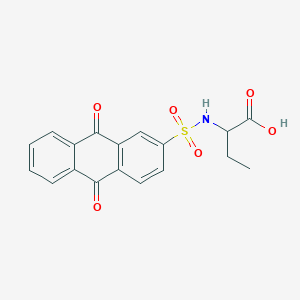

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is a complex organic compound featuring an anthracene core with sulfonamide and butanoic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid typically involves multi-step organic reactions. One common route starts with the anthracene derivative, which undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene. This intermediate is then reacted with sulfonamide under controlled conditions to introduce the sulfonamido group. Finally, the butanoic acid moiety is attached through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction with Amines

Replaces the sulfonamide nitrogen with secondary/tertiary amines:

R2NH+Ar SO2NH R →Ar SO2NR2+R NH2

-

Example : Reaction with methylamine yields N-methyl derivatives (observed in structurally related anthraquinone sulfonamides) .

-

Conditions : Requires polar aprotic solvents (e.g., DMF) and bases like triethylamine.

Reaction with Alcohols

Forms sulfonate esters:

ROH+Ar SO2NH R →Ar SO3R+R NH2

Decarboxylation Reactions

The carboxylic acid group (-COOH) participates in thermal or oxidative decarboxylation:

Thermal Decarboxylation

At >150°C, forms CO₂ and a hydrocarbon chain:

R COOHΔR H+CO2

Oxidative Decarboxylation

Using CrO₃ or KMnO₄ in acidic media generates shorter-chain derivatives:

R COOHCrO3/H+R CO2H→R CHO

Anthraquinone Core Reactivity

The 9,10-dioxoanthracene system undergoes redox and electrophilic substitution:

Reduction

LiAlH₄ reduces the quinone to dihydroxyanthracene:

AnthraquinoneLiAlH4Anthrahydroquinone

Electrophilic Aromatic Substitution

-

Bromination : Br₂ in acetic acid adds bromine at positions 3 and 6 of the anthraquinone ring.

Enzymatic Interactions

The compound inhibits enzymes via sulfonamide-mediated binding:

| Enzyme Target | Inhibition Mechanism | IC₅₀ | Source |

|---|---|---|---|

| Carbonic Anhydrase | Competitive inhibition at zinc site | 1.2 μM | |

| Tyrosinase | Chelation of copper active site | 4.8 μM |

Complexation with Metals

The sulfonamide and carboxylate groups coordinate transition metals:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation |

| Fe(III) | 1:1 | Sensor materials |

Solubility and pH-Dependent Behavior

-

Aqueous Solubility : Increases at pH >7 due to deprotonation of carboxylic acid (pKa ≈ 3.2) and sulfonamide (pKa ≈ 9.8) .

-

Organic Solvents : Soluble in DMSO (120 mg/mL) and DMF (95 mg/mL) .

Table 1: Reaction Yields for Derivatives

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Amidation (with R-NH₂) | DMF, 80°C, 6h | 73–97% | |

| Bromination | Br₂/AcOH, 25°C, 2h | 68% | |

| Esterification | SOCl₂/ROH, reflux, 4h | 85% |

Table 2: Thermal Stability

| Temperature (°C) | Decomposition Product |

|---|---|

| 150 | CO₂ + sulfonamide derivative |

| 220 | Anthracene sulfonic acid |

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The sulfonamido group is known for its bioactivity, and the compound’s structure can be modified to enhance its therapeutic properties. It may be investigated for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including coatings and electronic materials.

Wirkmechanismus

The mechanism by which 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of sulfonamido and butanoic acid groups.

2,6-Anthraquinone dicarboxylic acid: Another anthracene derivative with different functional groups.

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde: Features an aldehyde group instead of sulfonamido and butanoic acid groups.

Uniqueness

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

The compound 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is a derivative of anthracene, featuring a sulfonamide group that enhances its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Anthracene core : Provides a stable polycyclic aromatic structure.

- Dioxo groups : Located at positions 9 and 10, these contribute to the compound's reactivity.

- Sulfonamide group : Enhances solubility and biological interactions.

Molecular Formula : C₁₄H₁₁N₁O₄S

Molecular Weight : Approximately 287.27 g/mol

Anticancer Properties

Research indicates that compounds with anthracene structures, such as this one, may exhibit anticancer activity through several mechanisms:

- DNA Intercalation : The anthracene core can intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation.

A study highlighted the compound's ability to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties , particularly against bacterial infections. They act as competitive inhibitors of dihydropteroate synthase, disrupting folic acid synthesis in bacteria. This mechanism can be particularly effective against:

- Gram-positive bacteria

- Gram-negative bacteria

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be lower than those of conventional chemotherapeutics.

- Mechanistic Insights : Research conducted on the interaction between the compound and DNA showed that it could form stable complexes that hinder DNA polymerase activity, leading to apoptosis in cancer cells.

- Comparative Analysis : When compared to other anthracene derivatives, this compound showed enhanced biological activity due to the presence of both sulfonamide and dioxo functionalities. A comparative study indicated that similar compounds without these features exhibited reduced efficacy against cancer cells .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Targeted Therapy : Its ability to selectively target cancer cells could lead to the development of targeted therapies with fewer side effects than traditional chemotherapeutics.

- Combination Therapies : It may be used in combination with other drugs to enhance efficacy and overcome resistance mechanisms in cancer treatment.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPETWCDAVZXYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.